molecular formula C12H8ClN3O3S B5289999 3-(2-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide

3-(2-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide

Cat. No.: B5289999
M. Wt: 309.73 g/mol
InChI Key: JAXHUGGTWMRDQZ-AATRIKPKSA-N
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Description

3-(2-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

3-(2-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial, anticancer, and anti-inflammatory properties. This compound has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide involves the inhibition of various enzymes and pathways in the target cells. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the removal of damaged and abnormal cells. Additionally, this compound has been found to inhibit the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues. This inhibition can help to prevent oxidative stress, which is associated with various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

3-(2-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide has several advantages for lab experiments. It has been shown to have potent antimicrobial, anticancer, and anti-inflammatory properties, which make it a valuable tool for studying these diseases. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for research. However, one limitation of this compound is that it is highly toxic and can pose a risk to researchers if not handled properly. Therefore, appropriate safety measures should be taken when working with this compound.

Future Directions

There are several future directions for research on 3-(2-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide. One area of research is the development of new derivatives of this compound with improved properties, including increased potency and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various cellular pathways. Furthermore, the potential applications of this compound in other fields, including agriculture and environmental science, should be explored. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound for use in humans.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide involves the reaction of 2-chloroaniline and 2-bromo-5-nitrothiazole in the presence of a base, followed by the reaction with acryloyl chloride. This reaction results in the formation of the desired compound with a yield of around 60-70%. The purity of the compound can be increased by recrystallization from a suitable solvent.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3S/c13-9-4-2-1-3-8(9)5-6-10(17)15-12-14-7-11(20-12)16(18)19/h1-7H,(H,14,15,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXHUGGTWMRDQZ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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